4-bromo-2-(difluoromethyl)-3-fluoropyridine
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Overview
Description
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H3BrF2N. This compound is a pyridine derivative that has gained significant attention in scientific research due to its potential biological activity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(difluoromethyl)pyridine with bromine in the presence of a catalyst such as copper bromide . The reaction conditions often include controlled temperature and pressure to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of 4-bromo-2-(difluoromethyl)-3-fluoropyridine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form different functional groups, such as aldehydes or carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of functionalized derivatives .
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-3-fluoropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor, leading to modulation of neurotransmitter activity and various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethyl)pyridine: A closely related compound with similar chemical properties and applications.
4-Bromo-2,5-difluorobenzoic acid: Another fluorinated compound used in organic synthesis and research.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with different functional groups but similar bromine and fluorine substitution patterns.
Uniqueness
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
1804758-63-1 |
---|---|
Molecular Formula |
C6H3BrF3N |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
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